molecular formula C20H28ClN5O2S B4713364 N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B4713364
M. Wt: 438.0 g/mol
InChI Key: JZMMCAHBJRCYAK-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the tert-butyl group. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or altering its function. The molecular targets and pathways involved would be specific to the biological system being studied and could include pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is unique due to its combination of a triazole ring, a chlorophenyl group, and a tert-butyl group. This unique structure imparts specific chemical and biological properties that make it valuable for a wide range of applications.

Properties

IUPAC Name

N-tert-butyl-2-[[5-[3-(2-chloroanilino)-3-oxopropyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN5O2S/c1-6-26-16(11-12-17(27)22-15-10-8-7-9-14(15)21)24-25-19(26)29-13(2)18(28)23-20(3,4)5/h7-10,13H,6,11-12H2,1-5H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMMCAHBJRCYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C(=O)NC(C)(C)C)CCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-tert-butyl-2-[(5-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

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